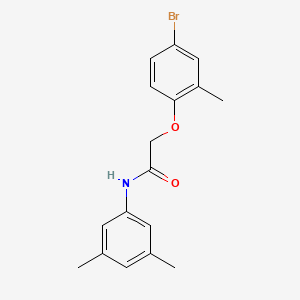
2-(4-bromo-2-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of compounds structurally similar to 2-(4-Bromo-2-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide, such as N-Methyl-2-(4-phenoxyphenoxy) acetamide, involves reactions of chloroacetamide and phenoxyphenol, using solvents like N,N-dimethylformamide (DMF) and catalysts like potassium carbonate (He Xiang-qi, 2007).
Molecular Structure Analysis
- The molecular structure of similar compounds, like N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, reveals specific dihedral angles formed by acetamide and substituents with the benzene ring, indicative of the spatial arrangement in these molecules (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
- Compounds akin to 2-(4-Bromo-2-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide undergo reactions like sulfuryl chloride treatment in solvents such as acetonitrile and carbon tetrachloride, affecting yield and structural changes (Gao Yonghong, 2009).
Physical Properties Analysis
- The physical properties of these compounds can be deduced from their crystal structures. For instance, N-(3,4-Dimethylphenyl)acetamide exhibits specific bond parameters and forms infinite chains through hydrogen bonding, reflecting its physical state (B. Gowda et al., 2007).
Chemical Properties Analysis
- The chemical properties of related compounds can be influenced by substituents and their interactions. For example, in o-nitroacetanilide derivatives, the chemical shift of protons near the acetamido group is altered due to the interaction between nitro and acetamido groups (Zhang Da-yang, 2004).
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-6-12(2)8-15(7-11)19-17(20)10-21-16-5-4-14(18)9-13(16)3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWSTAALHHOXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(3,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5527409.png)
![4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5527411.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)
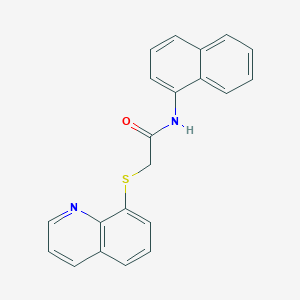
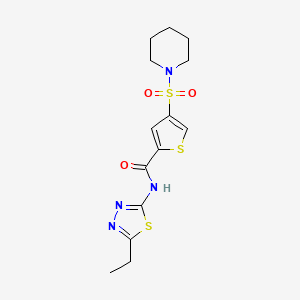
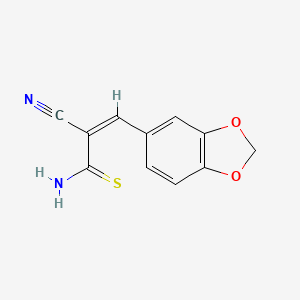
![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)
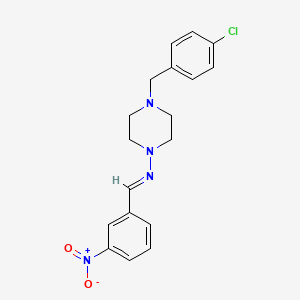
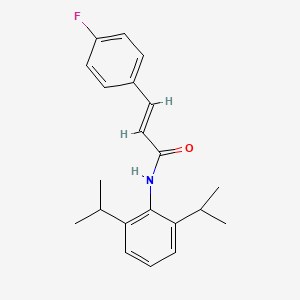
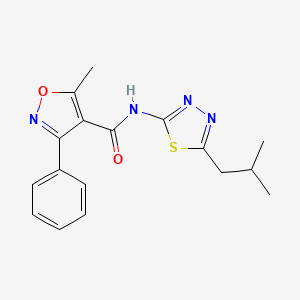
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5527471.png)
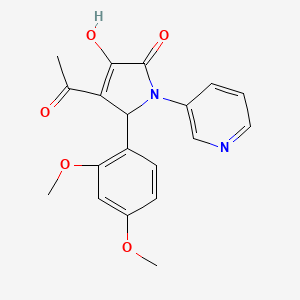
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5527497.png)
![N-(5-methylisoxazol-3-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5527505.png)